

Quantum Chemical Calculations for Tris(dimethylamino)methane: A Technical Guide

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Compound of Interest

Compound Name: *Tris(dimethylamino)methane*

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Abstract

Tris(dimethylamino)methane (TDAM) is a versatile reagent in organic synthesis, valued for its strong basicity and role as a formylation and aminomethylenation agent.^{[1][2]} Understanding its molecular structure, vibrational properties, and electronic characteristics is crucial for optimizing its reactivity and exploring potential applications, including in drug development as a synthetic building block. Quantum chemical calculations offer a powerful, non-experimental avenue to probe these properties at the atomic level. This technical guide outlines the theoretical framework and computational workflow for the in-depth analysis of

Tris(dimethylamino)methane using quantum chemical methods. While specific published computational studies on TDAM are scarce, this document provides a comprehensive protocol based on established theoretical chemistry principles, presenting expected data and methodologies to guide future research.

Introduction

Tris(dimethylamino)methane, with the chemical formula $C_7H_{19}N_3$, is the simplest tris(dialkylamino)methane.^[1] Its utility in organic synthesis stems from its ability to act as a strong, non-nucleophilic base and a precursor to the bis(dimethylamino)carbene.^{[1][2]} The molecule's reactivity is intrinsically linked to its three-dimensional structure and electronic properties. This guide details the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate these characteristics.

Computational Methodology: A Standard Protocol

The following section details a robust and widely accepted computational protocol for investigating the properties of organic molecules like **Tris(dimethylamino)methane**.

Geometry Optimization

The first and most critical step in computational analysis is determining the molecule's lowest energy structure.

- **Theoretical Level:** Density Functional Theory (DFT) is the method of choice for systems of this size, offering a good balance between accuracy and computational cost. The B3LYP functional is a well-established hybrid functional suitable for organic molecules.
- **Basis Set:** A Pople-style basis set, such as 6-31G(d,p), provides a good starting point for geometry optimization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
- **Software:** Calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
- **Procedure:**
 - Construct an initial 3D structure of **Tris(dimethylamino)methane**.
 - Perform a geometry optimization calculation without any symmetry constraints to locate the global minimum on the potential energy surface.
 - Confirm that the optimized structure corresponds to a true minimum by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a stable structure.

Vibrational Frequency Analysis

Vibrational analysis not only confirms the nature of the optimized geometry but also provides theoretical vibrational spectra (IR and Raman).

- **Procedure:**

- Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).
- The output will provide the vibrational frequencies and their corresponding normal modes.
- Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied for better agreement with experimental data.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and spectral characteristics.

- Properties of Interest:
 - Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
 - Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.
 - Dipole Moment: This provides a measure of the overall polarity of the molecule.
 - Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions.

Expected Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from the computational protocol described above. These are representative values based on the known chemistry of similar amine compounds and should be considered illustrative.

Table 1: Optimized Geometric Parameters (Illustrative)

Parameter	Bond/Angle	Calculated Value (B3LYP/6-31G(d,p))
Bond Length	C-H	~1.10 Å
C-N	~1.45 Å	~111°
N-C (methyl)	~1.46 Å	
Bond Angle	N-C-N	
C-N-C	~115°	Varies depending on conformation
Dihedral Angle	N-C-N-C	

Table 2: Calculated Vibrational Frequencies (Illustrative, Scaled)

Vibrational Mode	Frequency (cm ⁻¹)	Description
$\nu(\text{C-H})$	2800-3000	C-H stretching
$\delta(\text{CH}_3)$	1400-1470	CH ₃ deformation
$\nu(\text{C-N})$	1000-1250	C-N stretching
Rocking/Wagging	700-900	CH ₃ rocking and wagging

Table 3: Calculated Electronic Properties (Illustrative)

Property	Value
HOMO Energy	~ -6.5 eV
LUMO Energy	~ 1.5 eV
HOMO-LUMO Gap	~ 8.0 eV
Dipole Moment	~ 0.5 - 1.0 D

Experimental Protocols

While this guide focuses on computational aspects, experimental validation is crucial. The synthesis and characterization of **Tris(dimethylamino)methane** are well-established.

Synthesis of Tris(dimethylamino)methane

A common method for the preparation of **Tris(dimethylamino)methane** involves the reaction of N,N,N',N'-Tetramethylformamidinium chloride with a strong amide base like lithium dimethylamide.^[1]

Materials:

- N,N,N',N'-Tetramethylformamidinium chloride
- Lithium dimethylamide (or generated in situ)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

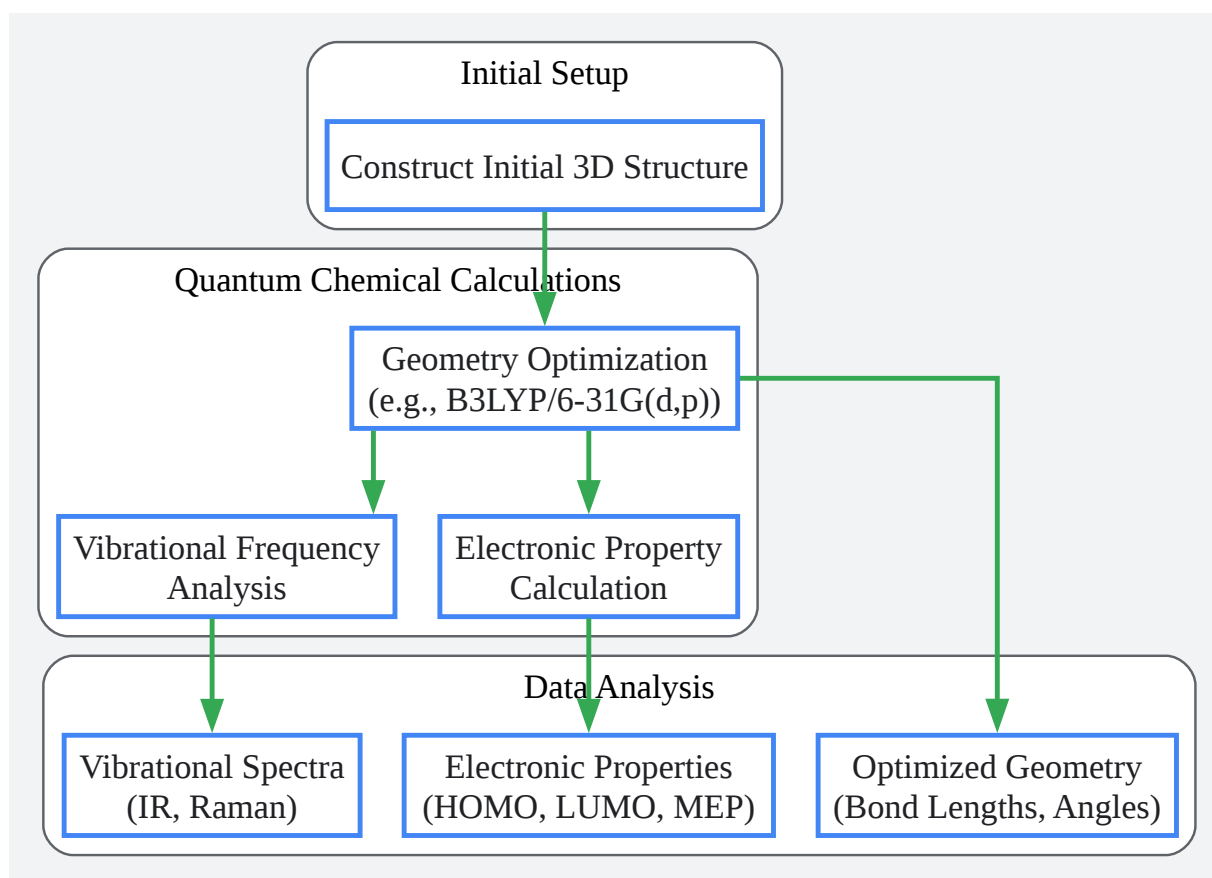
- In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N,N,N',N'-Tetramethylformamidinium chloride in the anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of lithium dimethylamide in the same solvent via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- The reaction progress can be monitored by techniques such as thin-layer chromatography or gas chromatography.
- Upon completion, the reaction is quenched, and the product is isolated and purified, typically by distillation under reduced pressure.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the structure of the synthesized product. Temperature-dependent NMR studies have been reported for **Tris(dimethylamino)methane**.^[3]
- Infrared (IR) and Raman Spectroscopy: Experimental vibrational spectra can be obtained and compared with the scaled theoretical spectra for validation of the computational model.

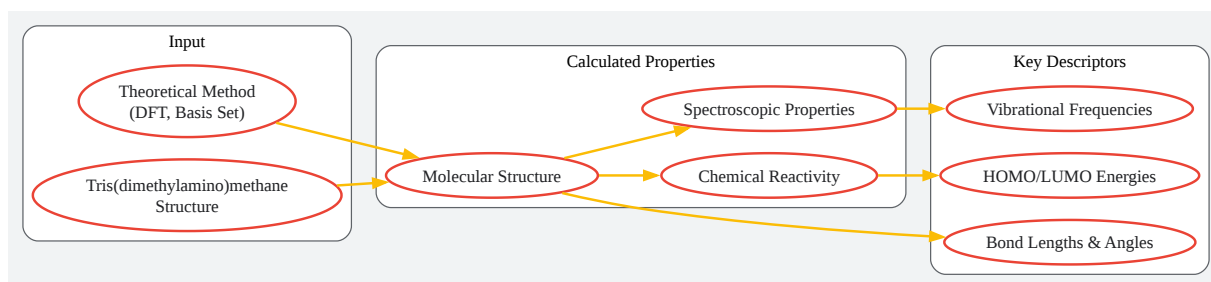
Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.



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Caption: Computational workflow for the quantum chemical analysis of **Tris(dimethylamino)methane**.



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Caption: Logical relationships between inputs, calculated properties, and key descriptors.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of **Tris(dimethylamino)methane**. By following the outlined computational and experimental protocols, researchers can gain valuable insights into the structural, vibrational, and electronic properties of this important synthetic reagent. The illustrative data presented serves as a baseline for what can be expected from such studies. The methodologies described are fundamental to modern chemical research and can be readily applied to other molecules of interest in drug discovery and materials science.

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References

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